![molecular formula C20H18ClN3O4S B12444253 4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12444253.png)
4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE is a complex organic compound that features a benzothiophene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE typically involves multiple steps:
Formation of the Benzothiophene Core: The initial step involves the synthesis of the benzothiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Chlorine and Methoxy Groups: Chlorination and methoxylation reactions are performed to introduce the 3-chloro and 6-methoxy substituents on the benzothiophene ring.
Formation of the Hydrazinecarbonyl Group: The hydrazinecarbonyl group is introduced through a reaction with hydrazine derivatives.
Coupling with N-Phenylpropanamide: The final step involves coupling the benzothiophene derivative with N-phenylpropanamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiophene derivatives.
科学研究应用
3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
相似化合物的比较
Similar Compounds
- 3-CHLORO-6-METHOXY-N’-(1-NAPHTHYLMETHYLENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
- 3-CHLORO-6-METHOXY-N’-(3-NITROBENZYLIDENE)-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE
Uniqueness
3-[N’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]-N-PHENYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
分子式 |
C20H18ClN3O4S |
|---|---|
分子量 |
431.9 g/mol |
IUPAC 名称 |
4-[2-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)hydrazinyl]-4-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C20H18ClN3O4S/c1-28-13-7-8-14-15(11-13)29-19(18(14)21)20(27)24-23-17(26)10-9-16(25)22-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,22,25)(H,23,26)(H,24,27) |
InChI 键 |
NXRHUCGUDMEWDA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)CCC(=O)NC3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


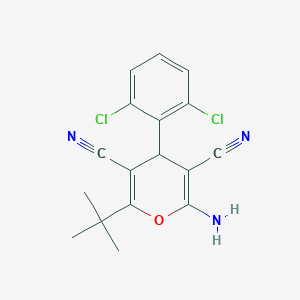
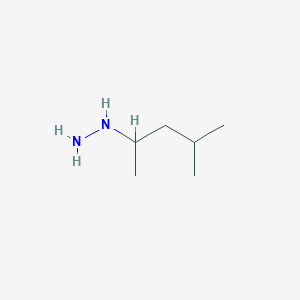
![(2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B12444178.png)
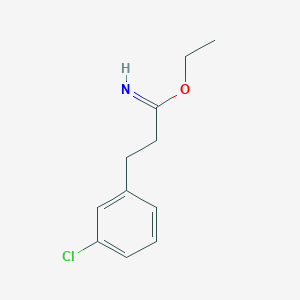
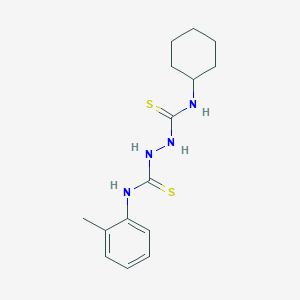
![N-(3,4-dichlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B12444201.png)
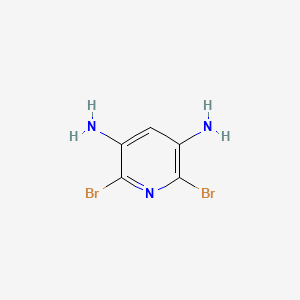
![4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12444216.png)
![2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B12444218.png)

![5-Phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one](/img/structure/B12444233.png)

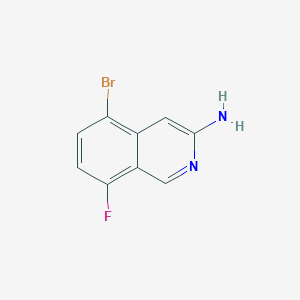
![3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12444247.png)
